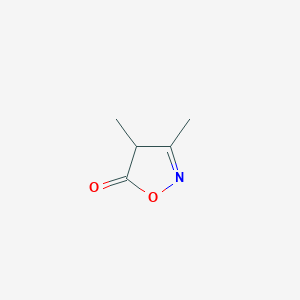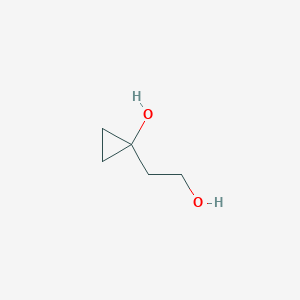
1-(2-Hydroxyethyl)cyclopropanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2-Hydroxyethyl)cyclopropanol is an organic compound with the molecular formula C₅H₁₀O₂ It is a cyclopropanol derivative where a hydroxyethyl group is attached to the cyclopropane ring
Mécanisme D'action
Mode of Action
Cyclopropanols, the class of compounds to which it belongs, are known to undergo ring-opening reactions, providing the facile syntheses of a large number of multifunctional compounds .
Biochemical Pathways
Cyclopropane, the core structure of 1-(2-Hydroxyethyl)cyclopropanol, is widespread in natural products and is usually essential for biological activities . The biosynthesis of cyclopropane-containing compounds can be grouped into two major pathways according to whether the reaction involves an exogenous C1 unit from S-adenosylmethionine (SAM) or not . .
Analyse Biochimique
Biochemical Properties
Cyclopropanols, the class of compounds to which 1-(2-Hydroxyethyl)cyclopropanol belongs, are known to be involved in various biochemical reactions . They can undergo ring-opening reactions, providing the syntheses of a large number of multifunctional compounds .
Cellular Effects
It is known that cyclopropanols can interact with various cellular processes
Molecular Mechanism
It is known that cyclopropanols can undergo ring-opening reactions, which may be involved in their biochemical activity
Temporal Effects in Laboratory Settings
Cyclopropanols are known to be involved in various reactions, and their effects may change over time
Metabolic Pathways
Cyclopropanols are known to be involved in various biochemical reactions
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1-(2-Hydroxyethyl)cyclopropanol can be synthesized through the Kulinkovich reaction, which involves the reaction of Grignard reagents with esters in the presence of titanium(IV) isopropoxide as a catalyst . The reaction proceeds through the formation of a titanacyclopropane intermediate, which then reacts with the ester to produce the cyclopropanol derivative.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the Kulinkovich reaction under controlled conditions to ensure high yield and purity. This would include optimizing the reaction parameters such as temperature, pressure, and the concentration of reactants.
Analyse Des Réactions Chimiques
Types of Reactions: 1-(2-Hydroxyethyl)cyclopropanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form the corresponding alcohol.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles such as halides or amines can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products:
Oxidation: Produces ketones or aldehydes.
Reduction: Produces alcohols.
Substitution: Produces various substituted cyclopropanol derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
1-(2-Hydroxyethyl)cyclopropanol has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the development of new materials and as a catalyst in polymerization reactions.
Comparaison Avec Des Composés Similaires
1-(2-Hydroxyethyl)cyclopropanol can be compared with other cyclopropanol derivatives and hydroxyethyl compounds:
Cyclopropanol: The parent compound without the hydroxyethyl group.
2-Hydroxyethylcyclopropane: A similar compound where the hydroxyethyl group is attached to a different position on the cyclopropane ring.
Cyclopropaneethanol: Another similar compound with a different substitution pattern.
Uniqueness: this compound is unique due to the specific positioning of the hydroxyethyl group on the cyclopropane ring, which imparts distinct chemical and physical properties compared to other similar compounds .
Propriétés
IUPAC Name |
1-(2-hydroxyethyl)cyclopropan-1-ol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10O2/c6-4-3-5(7)1-2-5/h6-7H,1-4H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RNVXPSVEYCEKOX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1(CCO)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
102.13 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
128312-78-7 |
Source


|
| Record name | 1-(2-hydroxyethyl)cyclopropan-1-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
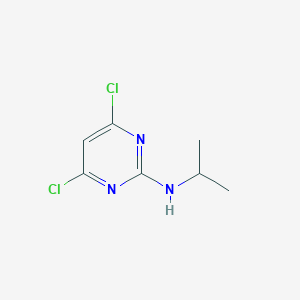
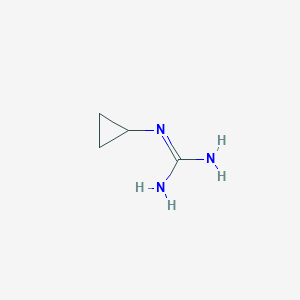
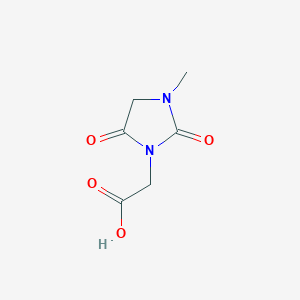
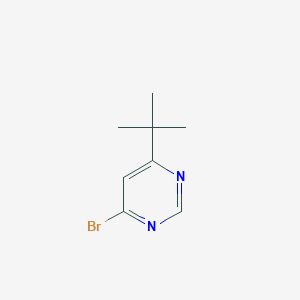
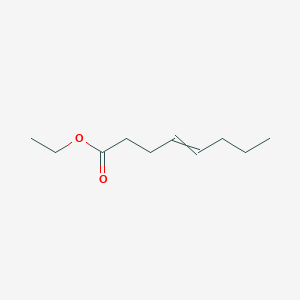

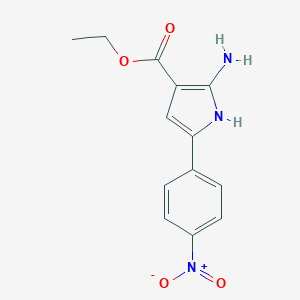

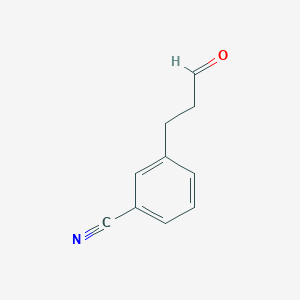
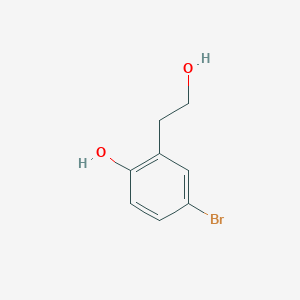
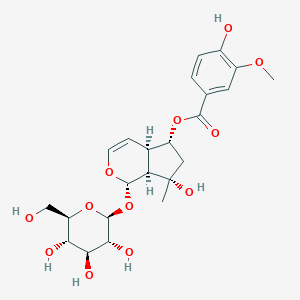
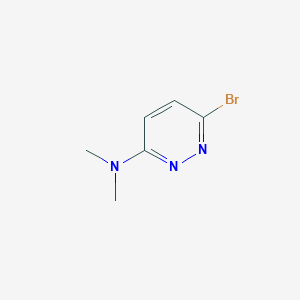
![6-(trifluoromethyl)-1H-pyrazolo[3,4-d]pyrimidin-4-ol](/img/structure/B169426.png)
